molecular formula C21H21BrN4O2S B305500 N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide

Cat. No. B305500
M. Wt: 473.4 g/mol
InChI Key: OTACGPZUULFSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide involves the inhibition of various enzymes and proteins in the target organisms. It has been found to inhibit the growth of fungi and bacteria by inhibiting the synthesis of their cell walls. In cancer cells, this compound induces apoptosis by activating the caspase pathway. It also inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes and proteins involved in the development of diseases. This compound has also been found to enhance the immune system and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide in lab experiments is its potent activity against various organisms and diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the results of the experiments.

Future Directions

There are several future directions for the research and development of N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide. One of the potential directions is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a novel anticancer agent. Additionally, more research is needed to determine its safety and toxicity profile in humans.

Synthesis Methods

The synthesis method of N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide involves the reaction of 4-bromoacetophenone, ethyl thioglycolate, and 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydride and DMF. The resulting compound is then reacted with 2-methylbenzoyl chloride in the presence of triethylamine to yield the final product.

Scientific Research Applications

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant antifungal, antibacterial, and anticancer activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide

Molecular Formula

C21H21BrN4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

N-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C21H21BrN4O2S/c1-3-26-19(12-23-20(28)17-7-5-4-6-14(17)2)24-25-21(26)29-13-18(27)15-8-10-16(22)11-9-15/h4-11H,3,12-13H2,1-2H3,(H,23,28)

InChI Key

OTACGPZUULFSAZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3C

Origin of Product

United States

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